1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
Brand Name: Vulcanchem
CAS No.: 10486-26-7
VCID: VC0083053
InChI: InChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3
SMILES: CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol

1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate

CAS No.: 10486-26-7

Main Products

VCID: VC0083053

Molecular Formula: C18H28O2

Molecular Weight: 276.4 g/mol

1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate - 10486-26-7

CAS No. 10486-26-7
Product Name 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl propionate
Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
IUPAC Name (4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) propanoate
Standard InChI InChI=1S/C18H28O2/c1-6-18(19)20-15-7-12(4)16-9-14(11(2)3)10-17(16)13(5)8-15/h7,13,15-17H,6,8-10H2,1-5H3
Standard InChIKey ZXXZNGHSKXHZPG-UHFFFAOYSA-N
SMILES CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C
Canonical SMILES CCC(=O)OC1CC(C2CC(=C(C)C)CC2C(=C1)C)C
PubChem Compound 112053
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator